Dimethoxy Borinium Ion Binding Affinity as a Probe for Pyridine-Nucleophile Electronic Differentiation
Experimental gas-phase binding data for dimethoxy borinium ion to a series of methyl-substituted pyridines reveal that 3,5-dimethylpyridine binds 2.5 ± 0.4 kcal·mol⁻¹ more strongly than 3-methylpyridine, while 3,4-dimethylpyridine binds 3.5 ± 0.3 kcal·mol⁻¹ more strongly [1]. These data establish a quantitative precedent that the specific positioning and number of substituents on the pyridine ring directly modulate nitrogen-centered Lewis basicity by up to ~3.5 kcal·mol⁻¹. By class-level inference, 3,5-dimethoxy-2-methylpyridine—which combines electron-donating methoxy groups (stronger resonance donors than methyl) at positions 3 and 5 with an ortho-methyl group—is expected to exhibit a distinctly different Lewis basicity profile compared to either 3,5-dimethylpyridine or 3,5-dimethoxypyridine (lacking 2-methyl).
| Evidence Dimension | Dimethoxy borinium ion binding energy (gas phase) |
|---|---|
| Target Compound Data | Not directly measured; inferred from class trends for 3,5-disubstituted pyridines |
| Comparator Or Baseline | 3,5-Dimethylpyridine: +2.5 ± 0.4 kcal·mol⁻¹ vs 3-methylpyridine; 3,4-Dimethylpyridine: +3.5 ± 0.3 kcal·mol⁻¹ vs 3-methylpyridine |
| Quantified Difference | Δ up to ~3.5 kcal·mol⁻¹ across methyl-substitution positional isomers |
| Conditions | Gas-phase dimethoxy borinium ion affinity measurements |
Why This Matters
Quantifiable differences in Lewis basicity directly affect metal-coordination strength, catalytic activity, and supramolecular assembly behavior—key criteria for selecting a specific pyridine ligand over its isomers.
- [1] NaCTeM Database, 'CAS:109-06-8 – Dimethoxy borinium ion binding to methylpyridines,' reporting binding energy increments for 3,5-dimethylpyridine, 3,4-dimethylpyridine, and 2,4-dimethylpyridine relative to 3-methylpyridine. View Source
